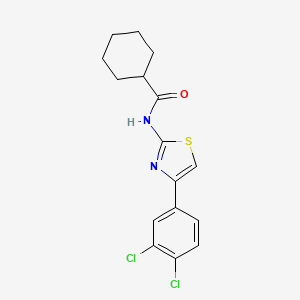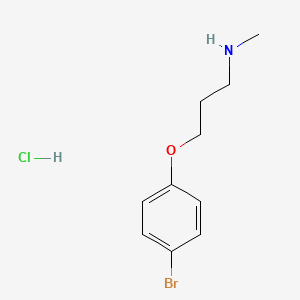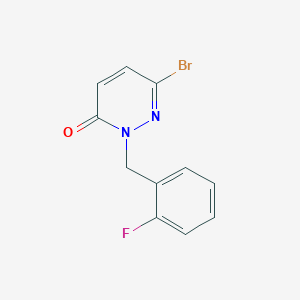![molecular formula C10H17NO2 B2377987 N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide CAS No. 1695502-54-5](/img/structure/B2377987.png)
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide, commonly known as MOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOP is a versatile compound that can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Wirkmechanismus
MOP is a highly reactive compound that can undergo various chemical reactions, including nucleophilic addition and Michael addition reactions. MOP can react with different nucleophiles, including amines, thiols, and alcohols, to form stable adducts. The mechanism of action of MOP is based on its ability to react with specific biomolecules, such as proteins and nucleic acids, and modify their structure and function.
Biochemical and Physiological Effects:
MOP has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antifungal activity. MOP has been shown to induce cell death in various cancer cell lines by inhibiting DNA synthesis and promoting apoptosis. MOP has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MOP has been shown to exhibit antifungal activity against various fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
MOP has several advantages for use in laboratory experiments, including its versatility, reactivity, and availability. MOP can be synthesized using different methods and can be easily purified and isolated. Additionally, MOP can react with various biomolecules, making it useful for studying different biological processes. However, MOP also has limitations, including its potential toxicity and instability. MOP can react with different biomolecules, including those that are essential for cell viability, leading to potential toxicity. Additionally, MOP can be unstable under certain conditions, leading to the formation of unwanted byproducts.
Zukünftige Richtungen
There are several future directions for research on MOP, including its potential applications in drug discovery, materials science, and bioconjugation chemistry. In drug discovery, MOP can be used as a starting material for the synthesis of novel anticancer agents. In materials science, MOP can be used as a monomer for the synthesis of polymer materials with unique properties. In bioconjugation chemistry, MOP can be used as a reactive group for the modification of biomolecules, such as proteins and nucleic acids, for various applications.
Conclusion:
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide, or MOP, is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOP can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in research. The potential applications of MOP in drug discovery, materials science, and bioconjugation chemistry make it a promising compound for future research.
Synthesemethoden
MOP can be synthesized using various methods, including the reaction of 4-methyl-4-oxopentanenitrile with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 4-methyl-4-oxopentanenitrile with formaldehyde and hydrogen gas in the presence of a palladium catalyst. The resulting product is MOP, which can be purified and isolated using different techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
MOP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, MOP has been shown to exhibit anticancer activity and has been used as a starting material for the synthesis of various pharmaceuticals. In organic synthesis, MOP has been used as a building block for the synthesis of complex organic molecules. In materials science, MOP has been used as a monomer for the synthesis of polymer materials with unique properties.
Eigenschaften
IUPAC Name |
N-[(4-methyloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-3-9(12)11-8-10(2)4-6-13-7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWNFFAZBABIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-fluoro-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2377908.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)
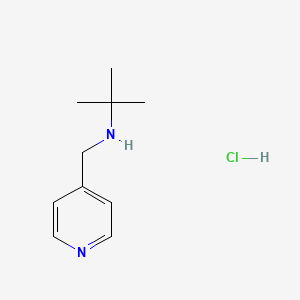
![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)
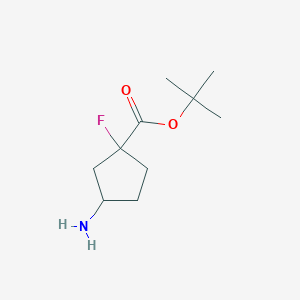
![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)
